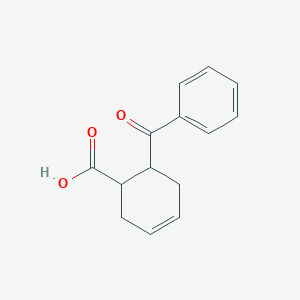

6-Benzoyl-cyclohex-3-enecarboxylic acid

説明

Historical Context of Cyclohexenecarboxylic Acid Research

The story of cyclohexenecarboxylic acids is intrinsically linked to one of the most powerful reactions in organic synthesis: the Diels-Alder reaction. First described by Otto Diels and Kurt Alder in 1928, this reaction involves the combination of a conjugated diene with a substituted alkene (a dienophile) to form a substituted cyclohexene (B86901). rsc.org The discovery, which earned Diels and Alder the Nobel Prize in Chemistry in 1950, provided a reliable method for the formation of six-membered rings with good control over the resulting stereochemistry. rsc.org

Early research into cyclohexenecarboxylic acids was therefore a direct consequence of the exploration of the Diels-Alder reaction's scope and utility. By using dienophiles containing a carboxylic acid group, or a group that could be readily converted to one, chemists were able to synthesize a wide variety of cyclohexenecarboxylic acid derivatives. This opened up avenues for the synthesis of complex natural products and other molecules of biological interest that contained the cyclohexene- or cyclohexane-carboxylic acid motif. The reaction of maleic anhydride (B1165640) with a diene, for instance, produces a cyclohexene dicarboxylic anhydride which can be hydrolyzed to the corresponding dicarboxylic acid, a foundational transformation in this area of research. cerritos.edu

Importance of Chiral Cyclohexene Derivatives in Organic Synthesis

The cyclohexene ring is a common structural motif in a vast array of natural products and pharmaceuticals. When this ring is asymmetrically substituted, it gives rise to chirality, a property of immense importance in biological systems. Chiral molecules and their mirror images, or enantiomers, can exhibit profoundly different biological activities. Consequently, the ability to synthesize enantiomerically pure chiral cyclohexene derivatives is a critical goal in organic synthesis, particularly for the development of new therapeutic agents.

The presence of multiple stereocenters in cyclohexene derivatives allows for a high degree of three-dimensional complexity, which is often a prerequisite for potent and selective biological activity. For example, chiral cyclohexene derivatives are key intermediates in the synthesis of various pharmaceuticals. The specific spatial arrangement of substituents on the cyclohexene ring can dictate how the molecule interacts with biological targets such as enzymes and receptors. Methods for the asymmetric synthesis of these derivatives, including the use of chiral catalysts and auxiliaries in reactions like the Diels-Alder cycloaddition, are therefore at the forefront of modern organic chemistry research. nih.govrsc.org The separation of racemic mixtures of chiral cyclohexene carboxylic acids is also a significant area of study, often employing techniques like chiral chromatography. libretexts.orgox.ac.uk

Overview of Research Trajectories for 6-Benzoyl-cyclohex-3-enecarboxylic Acid

Direct and extensive research specifically focused on this compound is not widely documented in publicly accessible literature. However, research on closely related structures provides insight into the potential applications and areas of interest for this compound.

One significant research trajectory for related cyclohexene carboxylic acid derivatives is in the development of enzyme inhibitors. For instance, derivatives of cyclohexanecarboxylic acid have been investigated as inhibitors of diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in triglyceride biosynthesis, making them potential candidates for the treatment of obesity. nih.gov Furthermore, derivatives of 2-benzoylcyclohexane-1-carboxylic acid have been used as precursors in the synthesis of benzofuranyl derivatives, which have shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. nih.gov

The synthesis of complex heterocyclic systems is another area where cyclohexene derivatives are employed. For example, the inverse electron-demand hetero-Diels–Alder reaction has been used to create fused heterocyclic structures with multiple stereocenters. rsc.org While not directly involving this compound, these studies highlight the utility of the cyclohexene scaffold in constructing architecturally complex molecules.

Additionally, research into the biological activities of cyclohexene derivatives is ongoing. For example, certain amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have been synthesized and evaluated for their antiproliferative and antimicrobial properties. youtube.com The synthesis of various substituted cyclohexene carboxylic acid derivatives has also been explored for their potential as antitumor agents. researchgate.net

Interactive Table 2: General Spectroscopic Data for Related Cyclohexenecarboxylic Acids

| Spectroscopic Technique | Characteristic Signals for Related Compounds |

|---|---|

| IR Spectroscopy | Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (1700-1725 cm⁻¹) |

| ¹H NMR Spectroscopy | Carboxylic acid proton (10-13 ppm), Olefinic protons (5.5-6.0 ppm) |

| ¹³C NMR Spectroscopy | Carbonyl carbon (170-185 ppm), Olefinic carbons (120-140 ppm) |

This table represents typical data for the functional groups present in the target molecule and may not be specific to this compound.

Structure

3D Structure

特性

IUPAC Name |

6-benzoylcyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-7,11-12H,8-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJALHZDTTJJYCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373434 | |

| Record name | 6-Benzoyl-cyclohex-3-enecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31211-31-1 | |

| Record name | 6-Benzoyl-cyclohex-3-enecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 6 Benzoyl Cyclohex 3 Enecarboxylic Acid

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for derivatization, readily undergoing reactions typical of its class, such as esterification and amide formation.

Esterification Reactions

The conversion of carboxylic acids to esters is a fundamental and widely used transformation. For 6-Benzoyl-cyclohex-3-enecarboxylic acid, this can be achieved through several methods. The Fischer esterification, an acid-catalyzed reaction with an alcohol, is a classic approach. libretexts.org In this equilibrium process, using a large excess of the alcohol as the solvent can drive the reaction toward the ester product. libretexts.org The reactivity of the carboxylic acid is significantly enhanced by a strong mineral acid like HCl or H₂SO₄, which protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol. libretexts.org

Alternative methods for esterification that avoid the use of a large excess of alcohol include reacting the corresponding carboxylate salt with a primary alkyl halide in an SN2 reaction. libretexts.org Additionally, a variety of modern catalytic methods exist for the direct esterification of carboxylic acids and alcohols under milder conditions. acs.orgresearchgate.net

Amide Formation

The direct reaction of a carboxylic acid with an amine at room temperature typically results in an acid-base reaction, forming a stable ammonium (B1175870) carboxylate salt, which is unreactive toward amide formation. orgoreview.comyoutube.com To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. A common laboratory method involves first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), which can then readily react with an amine to form the amide. libretexts.org

Alternatively, coupling agents can be used to facilitate the direct formation of amides from carboxylic acids and amines under milder conditions. orgoreview.com N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used dehydrating agent for this purpose. masterorganicchemistry.comkhanacademy.org DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. orgoreview.comyoutube.com The amine then acts as a nucleophile, attacking the activated carbonyl group to form a tetrahedral intermediate, which subsequently collapses to yield the desired amide and the byproduct, dicyclohexylurea. orgoreview.comyoutube.com This method is particularly valuable in peptide synthesis. youtube.com

Reactions Involving the Benzoyl Moiety

Reduction of Carbonyl Groups

The ketone of the benzoyl group can be selectively reduced to a secondary alcohol. This transformation is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for the reduction of aldehydes and ketones. masterorganicchemistry.comncert.nic.inchemguide.co.uk The reaction proceeds via nucleophilic attack of a hydride ion (H⁻) from the BH₄⁻ complex onto the electrophilic carbonyl carbon. chemguide.co.uk This is followed by a workup step, typically with water or a dilute acid, to protonate the resulting alkoxide intermediate, yielding the secondary alcohol. masterorganicchemistry.comchemguide.co.uk

It is noteworthy that sodium borohydride is selective for aldehydes and ketones and will not typically reduce less reactive carbonyl derivatives such as esters, amides, or the carboxylic acid present in the molecule under standard conditions. masterorganicchemistry.com While NaBH₄ can sometimes reduce carbon-carbon double bonds that are conjugated to the carbonyl (1,4-reduction), this is more prevalent with α,β-unsaturated cyclic ketones. sci-hub.se For a non-conjugated system like this compound, selective reduction of the ketone is expected. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the ketone but would simultaneously reduce the carboxylic acid to a primary alcohol. ncert.nic.inrsc.org

Stereoselective Transformations

The alkene in the cyclohexene (B86901) ring allows for various stereoselective additions, including halogenation, which can lead to the formation of complex polycyclic structures.

Electrophilic Bromination of Cyclohex-3-enamines and Aziridine Formation

To explore the stereochemistry of additions to the cyclohexene ring, the carboxylic acid can first be converted to an amine derivative, such as an N-acylcyclohex-3-en-1-amine. The subsequent electrophilic bromination of this alkene has been studied in detail. researchgate.netepa.gov The stereochemical outcome of the dibromination is highly dependent on the brominating agent and the reaction conditions. researchgate.netepa.gov

For example, the reaction of N-acyl protected cyclohex-3-enamines with bromine (Br₂) in dichloromethane (B109758) (CH₂Cl₂) predominantly yields trans,trans-dibromides. researchgate.netepa.gov In contrast, using phenyltrimethylammonium (B184261) tribromide (PhMe₃NBr₃) can lead to different stereoisomers, suggesting the participation of the neighboring N-acyl group in the reaction mechanism. researchgate.net The results of these reactions can be summarized as follows:

| Substrate (N-acyl group) | Reagent | Major Product(s) |

| Trifluoroacetamide | Br₂ in CH₂Cl₂ | trans,trans-dibromide |

| Trifluoroacetamide | PhMe₃NBr₃ / Et₄NBr | trans,cis-dibromide |

| Trifluoroacetamide | NBS in AcOH | Dihydro-1,3-oxazine |

Table based on research findings on N-acylcyclohex-3-en-1-amines. researchgate.netepa.gov

The resulting vicinal dibromo-amino compounds are valuable intermediates. While studies on these specific substrates have focused on their conversion to 7-azanorbornanes (bicyclo[2.2.1]heptanes) via intramolecular cyclization, the formation of aziridines from such precursors is a fundamental reaction in organic synthesis. researchgate.net Aziridines, which are three-membered nitrogen-containing heterocycles, are typically formed via the intramolecular nucleophilic substitution of a vicinal haloamine. wikipedia.org This process, known as the Wenker synthesis or related cyclizations, involves treating the haloamine with a base to induce ring closure. wikipedia.org Therefore, a dibrominated derivative of 6-amino-cyclohexene could theoretically be converted into an aziridine, representing a pathway to strained, synthetically useful building blocks. wikipedia.orgresearchgate.netorganic-chemistry.org

Ring-Opening Reactions of Epoxides Derived from Cyclohex-3-enecarboxylic Acid

The double bond in the cyclohex-3-ene ring is susceptible to epoxidation, forming a strained three-membered ether ring (an epoxide or oxirane). This epoxide is a versatile intermediate for further functionalization due to the ring strain that makes it reactive toward nucleophiles. mdpi.comencyclopedia.pub The ring-opening reactions can proceed through either acid-catalyzed or base-catalyzed mechanisms, yielding different regiochemical outcomes. libretexts.orgyoutube.com

Under acid-catalyzed conditions , the epoxide oxygen is first protonated, making it a better leaving group. A weak nucleophile, such as water or an alcohol, then attacks one of the epoxide carbons. pressbooks.pub In asymmetric epoxides, this attack preferentially occurs at the more substituted carbon atom, proceeding through a mechanism with SN1-like character. libretexts.org For instance, hydrolysis with aqueous acid yields a trans-1,2-diol. libretexts.orgpressbooks.pub Using anhydrous hydrogen halides (HX) results in the formation of a trans-halohydrin. libretexts.orgpressbooks.pub

In contrast, base-catalyzed ring-opening involves a direct SN2 attack by a strong nucleophile, such as a hydroxide (B78521) or alkoxide ion. pressbooks.pub Due to steric hindrance, the nucleophile attacks the less substituted carbon of the epoxide ring. libretexts.orgpressbooks.pub This pathway also results in a product with trans stereochemistry. A wide array of nucleophiles, including amines and Grignard reagents, can be used to open epoxide rings under these conditions. pressbooks.pub

The choice of catalyst and nucleophile allows for controlled introduction of various functional groups onto the cyclohexane (B81311) backbone.

Table 1: Regioselectivity in Epoxide Ring-Opening Reactions

| Condition | Catalyst/Nucleophile | Mechanism Type | Site of Nucleophilic Attack | Typical Product |

| Acidic | H₃O⁺ / H₂O | SN1-like | More substituted carbon | trans-1,2-diol libretexts.org |

| Acidic | Anhydrous HX | SN1-like | More substituted carbon (if tertiary) | trans-Halohydrin libretexts.org |

| Basic/Neutral | OH⁻, OR⁻ (Strong Nucleophiles) | SN2 | Less substituted carbon | trans-1,2-diol or ether alcohol youtube.compressbooks.pub |

| Basic/Neutral | RNH₂, R₂NH | SN2 | Less substituted carbon | trans-Amino alcohol pressbooks.pub |

Fluorination Strategies for Functionalized Cycloalkanes

The introduction of fluorine into organic molecules can significantly alter their biological properties, making fluorination a key strategy in medicinal chemistry. nih.gov For functionalized cycloalkanes like derivatives of cyclohex-3-enecarboxylic acid, several fluorination methods are available.

One common approach is the nucleophilic substitution of a hydroxy group using reagents like Deoxofluor (a solution of (bis(2-methoxyethyl)amino)sulfur trifluoride). nih.govnih.gov This reaction typically proceeds with an inversion of stereochemistry. The success and selectivity of this method are highly dependent on the substrate and the specific arrangement of functional groups, which can influence the reaction's outcome. nih.gov

A two-step protocol involving epoxide ring-opening provides another route. First, the cyclohexene ring is epoxidized. Subsequently, the epoxide is opened using a fluoride (B91410) source, such as Deoxofluor or XtalFluor-E. nih.gov This fluoride-mediated opening is also highly substrate-dependent but offers a stereocontrolled method for synthesizing fluorinated cycloalkane scaffolds. nih.gov

More advanced strategies include decarboxylative fluorination , where a carboxylic acid is replaced by a fluorine atom. This has been achieved using reagents like Selectfluor® in the presence of a silver nitrate (B79036) catalyst, providing an efficient route to monofluorinated products. researchgate.net Electrophilic fluorinating agents, such as Xenon difluoride (XeF₂), are also used, although their high reactivity can sometimes limit substrate scope and lead to challenges in selectivity. u-tokyo.ac.jp

Table 2: Selected Fluorination Reagents and Methods for Cycloalkanes

| Reagent(s) | Method | Precursor Functional Group | Key Features |

| Deoxofluor, DAST | Nucleophilic Substitution | Hydroxyl (-OH) | Exchanges -OH for -F, often with inversion of stereochemistry. nih.gov |

| XtalFluor-E, Deoxofluor | Epoxide Ring-Opening | Epoxide | Opens epoxide ring to install fluorine and a hydroxyl group. nih.gov |

| Selectfluor®, AgNO₃ | Decarboxylative Fluorination | Carboxylic Acid (-COOH) | Replaces the entire carboxyl group with a fluorine atom. researchgate.net |

| Xenon difluoride (XeF₂) | Electrophilic Fluorination | C-H bond or electron-rich system | A more reactive electrophilic fluorine source. u-tokyo.ac.jp |

Acylation Reactions with Cyclohex-3-enecarboxylic Acid Chlorides

The carboxylic acid functional group can be readily converted into a more reactive acyl chloride (or acid chloride). This transformation is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) at room temperature. youtube.com Modern methods, which avoid the generation of HCl, use reagents like 3,3-dichlorocyclopropenes in the presence of a base for rapid conversion under mild conditions. organic-chemistry.org

Cyclohex-3-enecarbonyl chloride is a highly electrophilic intermediate. youtube.comlibretexts.org The carbon atom of the carbonyl group is electron-deficient due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it highly susceptible to nucleophilic attack. libretexts.org This reactivity allows for the synthesis of a wide range of carboxylic acid derivatives through nucleophilic acyl substitution, where the chloride ion is displaced by a nucleophile. libretexts.orglibretexts.org

Common reactions include:

Hydrolysis: Reaction with water to regenerate the carboxylic acid. youtube.comlibretexts.org

Alcoholysis: Reaction with an alcohol or phenol (B47542) to form an ester. This reaction is spontaneous and proceeds at room temperature. youtube.comlibretexts.org

Aminolysis: Reaction with a primary or secondary amine to produce a stable amide. libretexts.orglibretexts.org

Reaction with Carboxylates: Reaction with a carboxylic acid or its salt to form a carboxylic anhydride (B1165640). youtube.comlibretexts.org

These acylation reactions are fundamental for building more complex molecules from the cyclohex-3-enecarboxylic acid scaffold.

Table 3: Acylation Reactions of Cyclohex-3-enecarbonyl Chloride

| Nucleophile | Product Functional Group | Product Name Example |

| Water (H₂O) | Carboxylic Acid | Cyclohex-3-enecarboxylic acid libretexts.org |

| Alcohol (R'OH) | Ester | Alkyl cyclohex-3-enecarboxylate youtube.com |

| Phenol (PhOH) | Ester | Phenyl cyclohex-3-enecarboxylate youtube.com |

| Ammonia (NH₃) | Primary Amide | Cyclohex-3-enecarboxamide youtube.com |

| Primary Amine (R'NH₂) | Secondary Amide | N-Alkyl cyclohex-3-enecarboxamide libretexts.org |

| Carboxylate (R'COO⁻) | Carboxylic Anhydride | Cyclohex-3-enecarboxylic anhydride youtube.com |

Condensation Reactions for Diastereomeric Mixtures

The structure of this compound strongly suggests its formation via a Diels-Alder reaction, a powerful [4+2] cycloaddition condensation reaction. This reaction involves the combination of a conjugated diene (a four-pi-electron system) with a dienophile (a two-pi-electron system) to form a six-membered ring.

In a plausible synthesis of the target scaffold, a substituted diene such as 1-benzoyl-1,3-butadiene would react with a dienophile like acrylic acid. The stereochemical outcome of the Diels-Alder reaction is highly predictable but can lead to the formation of diastereomers, primarily known as endo and exo products. The endo product, where the substituent of the dienophile is oriented toward the developing pi-system of the diene, is often the kinetically favored product due to secondary orbital interactions. The exo product is typically more thermodynamically stable. The relative positioning of the benzoyl and carboxylic acid groups (cis or trans) would be determined by this stereoselectivity, resulting in a diastereomeric mixture. The specific ratio of these diastereomers depends on the reaction conditions, such as temperature and catalyst, as well as the specific structures of the diene and dienophile.

Stereochemical Investigations and Control of this compound

Stereochemical Investigations and Control

The stereochemistry of a molecule is crucial as different enantiomers and diastereomers can exhibit varied biological activities and physical properties. For a molecule like 6-Benzoyl-cyclohex-3-enecarboxylic acid, which possesses stereogenic centers, the investigation and control of its stereoisomers are of significant scientific interest.

Optical resolution is a common method to separate a racemic mixture into its individual enantiomers. This is often achieved by converting the enantiomers into diastereomers, which have different physical properties and can thus be separated.

While specific studies on the resolution of racemic this compound using the chiral resolving agent (4S)-IPTT (the (4S) isomer of 2-isopropoxy-1,2,2-triphenylethanol) are not documented, the principle involves the reaction of the racemic carboxylic acid with a single enantiomer of a chiral alcohol or amine. This reaction forms a mixture of diastereomeric esters or amides. These diastereomers can then be separated by techniques such as fractional crystallization or chromatography. Subsequently, the separated diastereomers are treated to cleave the chiral auxiliary, yielding the enantiomerically pure forms of the original carboxylic acid.

For instance, a study on a different but structurally related compound, 2,6-Dimethyl-4-m-tolylcyclohex-3-enecarboxylic acid, revealed that in its racemic form, it crystallizes as a pair of enantiomers linked through hydrogen bonds between their carboxylic acid groups to form a dimer. nih.gov The separation of such racemates often relies on the use of a chiral resolving agent to create diastereomeric salts or esters with distinct physical properties.

The separation of diastereomeric mixtures is a fundamental step in many stereoselective syntheses and resolution processes. Once a racemic mixture is converted into a pair of diastereomers, their different physical properties, such as solubility, melting point, and chromatographic retention times, are exploited for separation.

Common methods for separating diastereomeric mixtures include:

Fractional Crystallization: This technique relies on the different solubilities of the diastereomers in a particular solvent. By carefully controlling the temperature and solvent composition, one diastereomer can be selectively crystallized out of the solution.

Chromatography: Techniques like column chromatography and High-Performance Liquid Chromatography (HPLC) are powerful tools for separating diastereomers. The diastereomers will interact differently with the stationary phase of the chromatography column, leading to different elution times and allowing for their separation. For example, a reliable chiral HPLC method was developed to resolve the four stereoisomers of ethyl 3,5-dihydroxy-6-benzyloxy hexanoate, a key intermediate in the synthesis of statin drugs. nih.gov

The following table illustrates typical data that would be generated during the characterization of separated diastereomers.

| Diastereomer | Melting Point (°C) | Solubility (g/100mL) | HPLC Retention Time (min) |

| Diastereomer A | 150-152 | 0.5 | 12.5 |

| Diastereomer B | 165-167 | 0.2 | 15.2 |

Note: This table is illustrative and not based on experimental data for this compound.

Asymmetric induction, or enantioselective synthesis, aims to produce a single enantiomer or diastereomer of a chiral product directly, rather than separating a racemic mixture.

Enantioselective alcoholysis is a process where an alcohol reacts with a prochiral or racemic substrate in the presence of a chiral catalyst or enzyme, leading to the preferential formation of one enantiomer of the product. This method can be applied to the preparation of chiral intermediates that can then be used to synthesize the final target molecule with a high degree of stereochemical purity. While no specific examples for this compound are available, this technique is widely used in organic synthesis.

Cascade reactions, also known as tandem or domino reactions, are processes where multiple chemical transformations occur in a single synthetic operation without isolating the intermediates. When these reactions generate new stereocenters, controlling the diastereoselectivity is a key challenge.

Research on the synthesis of highly substituted cyclohexanone (B45756) derivatives from curcumins and arylidenemalonates demonstrates a cascade inter-intramolecular double Michael addition strategy. beilstein-journals.org This reaction proceeds with complete diastereoselectivity in many cases, leading to the formation of highly functionalized cyclohexanones. beilstein-journals.org The diastereoselectivity is controlled by the stereochemistry of the initial Michael addition, which dictates the facial selectivity of the subsequent intramolecular cyclization. beilstein-journals.org Such principles of achieving high diastereoselectivity in the formation of a cyclohexene (B86901) ring could theoretically be applied to the synthesis of this compound.

The table below shows hypothetical results from a diastereoselective cascade reaction to form a substituted cyclohexene ring, highlighting the desired level of control.

| Reaction Conditions | Diastereomeric Ratio (A:B) | Yield (%) |

| Catalyst 1, 25°C | 95:5 | 85 |

| Catalyst 2, 0°C | >99:1 | 78 |

| No Catalyst, 50°C | 60:40 | 90 |

Note: This table is illustrative and not based on experimental data for this compound.

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much of one enantiomer is present in excess of the other. Achieving high enantiomeric excess is a primary goal in asymmetric synthesis. For cyclohexene derivatives, various strategies are employed to control the enantiomeric excess.

One common approach is the use of chiral auxiliaries or catalysts in reactions such as Diels-Alder cycloadditions, which are frequently used to form cyclohexene rings. The chiral entity creates a chiral environment that favors the formation of one enantiomer over the other. The choice of catalyst, solvent, and temperature can significantly influence the resulting enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a standard analytical technique to determine the enantiomeric excess of a reaction product. nih.gov This method separates the enantiomers, and the ratio of their peak areas in the chromatogram is used to calculate the enantiomeric excess.

6 Benzoyl Cyclohex 3 Enecarboxylic Acid As a Key Synthetic Intermediate and Building Block

Precursor for Chiral Heterocyclic Compounds

The strategic importance of 6-Benzoyl-cyclohex-3-enecarboxylic acid is particularly evident in its role as a precursor for synthesizing chiral heterocyclic compounds. These structures are of significant interest in medicinal chemistry due to their potential biological activities.

Synthesis of cis-4a,5,8,8a-Tetrahydrophthalazin-1(2H)-one Derivatives

A notable application of this compound is in the asymmetric synthesis of optically active cis-4a,5,8,8a-Tetrahydrophthalazin-1(2H)-one derivatives. clockss.orgresearchgate.net Research has demonstrated that the chiral intermediate, (1S,6R)-6-benzoylcyclohex-3-ene-1-carboxylic acid, is instrumental in producing these complex heterocyclic structures. clockss.orgresearchgate.net

The synthesis process often begins with the organocatalytic enantioselective alcoholysis of a cyclic dicarboxylic anhydride (B1165640), which yields the chiral carboxylic acid. clockss.orgresearchgate.net This key intermediate then undergoes a reaction with hydrazine (B178648) monohydrate to form the desired cis-4-phenyl-4a,5,8,8a-tetrahydrophthalazin-1(2H)-one. clockss.org Further N-alkylation of this product allows for the creation of a variety of derivatives. clockss.orgresearchgate.net This methodology provides a novel pathway to optically active phthalazinone derivatives, which have been investigated for their inhibitory activity against cAMP-specific phosphodiesterase (PDE4). researchgate.net

Intermediate in the Synthesis of Substituted Cyclohexenyl Amino Acids

The versatility of this compound extends to its use as an intermediate in the synthesis of substituted cyclohexenyl amino acids. These compounds are valuable building blocks in peptidomimetics and drug discovery. The presence of both the carboxylic acid and the cyclohexene (B86901) ring allows for the introduction of an amino group and further functionalization.

While direct synthesis of cyclohexenyl amino acids from this compound is a specific application, related research on cyclohexene carboxylic acid derivatives highlights the broader utility of this class of compounds in synthesizing biologically active molecules. For instance, various cyclohexenone derivatives have been prepared and subsequently transformed into indazole and thiotriazole derivatives, some of which have shown potential antitumor activity. researchgate.net

Role in the Generation of Chiral Carboxylic Acid Derivatives

The generation of chiral carboxylic acid derivatives is a cornerstone of asymmetric synthesis, and this compound plays a significant role in this area. The ability to resolve the racemic mixture of cis-6-benzoylcyclohex-3-enecarboxylic acid is a critical step in obtaining enantiomerically pure compounds. clockss.org

One established method for this resolution involves the use of chiral resolving agents. clockss.org An alternative and more modern approach is the organocatalytic enantioselective alcoholysis of the corresponding anhydride precursor, cis-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione. clockss.orgresearchgate.net This method, utilizing a chiral sulfonamide as an organocatalyst, provides an efficient route to the desired (1S,6R)-6-benzoylcyclohex-3-ene-1-carboxylic acid. clockss.org This chiral acid is a valuable synthon for producing other optically active molecules. clockss.orgresearchgate.net

Application in the Construction of Oxygenated Cyclohexylamino Building Blocks

The structural framework of this compound is also amenable to transformations that lead to the construction of oxygenated cyclohexylamino building blocks. These functionalized cyclohexylamine (B46788) derivatives are important components in the synthesis of pharmaceuticals and other bioactive compounds.

Mechanistic Studies and Theoretical Chemistry

Elucidation of Reaction Mechanisms

Understanding the stepwise pathway of a chemical reaction is crucial for optimizing reaction conditions and controlling product formation. Mechanistic studies on reactions involving 6-benzoyl-cyclohex-3-enecarboxylic acid and related structures reveal intricate details of bond formation and cleavage.

Cascade reactions, also known as tandem or domino reactions, are chemical processes that involve at least two consecutive reactions where the subsequent reaction results from the functionality formed in the previous step. A plausible Michael/Aldol (B89426)/ring-opening cascade involving a derivative of this compound can be conceptualized to form complex polycyclic structures.

The sequence would likely begin with a Michael addition . In a general sense, the Michael reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.com The mechanism proceeds in three key steps: deprotonation to form an enolate, conjugate addition to the electrophilic alkene, and subsequent protonation of the newly formed enolate. masterorganicchemistry.com

Following the initial Michael addition, an intramolecular Aldol reaction can occur. This reaction involves the nucleophilic attack of an enolate onto a carbonyl group within the same molecule, leading to the formation of a cyclic β-hydroxy carbonyl compound. youtube.comtamu.edu The base abstracts an acidic α-proton, and the resulting carbanion attacks a carbonyl carbon, forming a new carbon-carbon bond and a ring structure. tamu.edu

The final step of this hypothetical cascade would be a ring-opening reaction . Depending on the structure of the intermediate formed from the Aldol condensation and the reaction conditions, various ring-opening mechanisms could be envisaged, potentially driven by strain release or the formation of a more stable product.

A representative cascade reaction is the N-heterocyclic carbene (NHC)-catalyzed cascade Michael/aldol/lactamization, which proceeds through seven distinct steps, including the formation of a Breslow intermediate, intermolecular Michael addition, and subsequent intramolecular aldol and lactamization steps. rsc.org

The elimination of hydrogen fluoride (B91410) (HF) is a significant reaction pathway for many organofluorine compounds. Due to the strength of the carbon-fluorine bond, fluorine is typically the least reactive halogen in elimination reactions. siue.edu However, its high electronegativity can increase the acidity of adjacent protons, favoring elimination. siue.edu

Studies on related fluorinated compounds, such as 4-fluoro-4-(4'-nitrophenyl)butan-2-one, have shown that base-promoted HF elimination can proceed through an E1cB-like E2 or an E1cB(ip) (ion pair) mechanism. researchgate.net The E1cB (Elimination, Unimolecular, conjugate Base) mechanism involves the formation of a carbanion intermediate in a first step, followed by the departure of the leaving group. siue.edu This mechanism is often observed with poor leaving groups and acidic β-hydrogens. siue.edu The observation of large primary deuterium (B1214612) kinetic isotope effects in these reactions helps to distinguish between different mechanistic pathways, often ruling out a direct E1 mechanism. researchgate.net

The stereochemistry of elimination, whether it proceeds via a syn or anti pathway, can also provide mechanistic clues. While anti-elimination is common in concerted E2 reactions, syn-elimination can occur, particularly in cyclic systems where an anti-periplanar arrangement of the proton and leaving group is geometrically constrained. siue.edu

Computational Chemistry Applications

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the investigation of reaction mechanisms, prediction of molecular properties, and interpretation of experimental data at a molecular level.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study reaction pathways and determine the energetics of reactants, intermediates, transition states, and products.

For a molecule like this compound, DFT calculations could be employed to map out the potential energy surface of its reactions. For example, in a study on the oxidation of a related substituted benzoic acid, DFT was used to illustrate that the reaction proceeds through several exothermic steps, identifying the rate-controlling step by its high energy barrier. ccspublishing.org.cnresearchgate.net Such studies provide valuable information on reaction feasibility and kinetics. ccspublishing.org.cnresearchgate.net

Illustrative DFT Energy Profile for a Hypothetical Reaction Step:

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 (TS1) | +25.5 |

| Intermediate 1 | -5.2 |

| Transition State 2 (TS2) | +15.8 |

| Products | -12.0 |

Note: This data is illustrative and does not represent actual calculated values for this compound.

Molecular modeling allows for the three-dimensional visualization and energetic assessment of transient species like intermediates and transition states that are often difficult or impossible to observe experimentally. By calculating the geometries and energies of these species, chemists can gain a deeper understanding of reaction mechanisms and selectivity. youtube.com

For instance, in cycloaddition reactions, the specific geometry of the transition state, which can possess aromatic character, dictates the stereochemical outcome of the reaction. youtube.com Computational modeling can pinpoint the most stable transition state structure among several possibilities, thereby predicting the major product. Similarly, for complex rearrangements, modeling can help to elucidate the stepwise pathway, as shown in studies of seleniranium intermediates where the reaction proceeds through multiple stages involving attacks at different atomic centers. mdpi.com

Computational methods, particularly DFT, are increasingly used to predict spectroscopic parameters, which can be a powerful aid in structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. nih.gov

By calculating the ¹H and ¹³C NMR spectra for a proposed structure and comparing them with experimental data, chemists can confirm or revise their structural assignments. nih.gov This approach is particularly valuable for complex molecules with ambiguous stereochemistry or connectivity. The accuracy of these predictions has been significantly enhanced by combining quantum chemical calculations with machine learning algorithms. researchgate.net

Illustrative Comparison of Experimental and Calculated ¹³C NMR Shifts:

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| C1 | 175.2 | 174.8 |

| C2 | 45.1 | 45.9 |

| C3 | 128.9 | 129.3 |

| C4 | 130.5 | 130.1 |

| C5 | 35.8 | 36.4 |

| C6 | 52.3 | 51.7 |

| Benzoyl C=O | 198.4 | 197.9 |

Note: This data is illustrative and does not represent actual experimental or calculated values for this compound.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 6-Benzoyl-cyclohex-3-enecarboxylic acid, both ¹H and ¹³C NMR are critical for confirming its molecular framework.

Detailed ¹H and ¹³C NMR Assignments for Structural Elucidation

The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons of the benzoyl group would typically appear in the downfield region, generally between 7.4 and 8.0 ppm. The olefinic protons of the cyclohexene (B86901) ring would resonate in the range of 5.5 to 6.0 ppm. The aliphatic protons on the cyclohexene ring, including the methine protons at the chiral centers and the methylene (B1212753) protons, would be found in the upfield region of the spectrum. The carboxylic acid proton is characteristically observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, though this can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the benzoyl group and the carboxylic acid carbon appearing at the most downfield shifts, typically in the range of 165-200 ppm. The aromatic and olefinic carbons would resonate in the 120-140 ppm region, while the sp³-hybridized carbons of the cyclohexene ring would be found in the upfield region.

A detailed assignment of the expected ¹H and ¹³C NMR chemical shifts is presented in the tables below. These assignments are based on established chemical shift ranges for similar structural motifs.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| Aromatic (Benzoyl) | 7.4 - 8.0 | Multiplet | Protons on the phenyl ring. |

| Olefinic (-CH=CH-) | 5.5 - 6.0 | Multiplet | Protons on the cyclohexene double bond. |

| Methine (-CH-CO) | 3.0 - 3.5 | Multiplet | Proton alpha to the benzoyl carbonyl group. |

| Methine (-CH-COOH) | 2.8 - 3.3 | Multiplet | Proton alpha to the carboxylic acid group. |

| Methylene (-CH₂-) | 2.0 - 2.8 | Multiplet | Methylene protons of the cyclohexene ring. |

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (Benzoyl C=O) | 190 - 200 |

| Carboxylic Acid (COOH) | 170 - 185 |

| Aromatic (Benzoyl) | 128 - 135 |

| Olefinic (C=C) | 125 - 135 |

| Methine (CH-CO) | 45 - 55 |

| Methine (CH-COOH) | 40 - 50 |

| Methylene (CH₂) | 25 - 35 |

Dynamic NMR Studies (if applicable to related carbamates)

While there is no specific information available on dynamic NMR studies of this compound itself, such studies are highly relevant for structurally related carbamates. In amides and carbamates, the rotation around the N-C bond can be restricted, leading to the existence of conformational isomers, or rotamers. csfarmacie.cz Dynamic NMR spectroscopy is a powerful tool to study the kinetics of this rotational barrier. At low temperatures, the signals for each rotamer can be observed separately in the NMR spectrum. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, averaged signal. By analyzing the changes in the NMR spectrum with temperature, the free energy of activation for the rotational barrier can be determined. These studies provide valuable insights into the conformational dynamics and electronic properties of the molecule. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like carboxylic acids. In ESI-MS, a solution of the analyte is sprayed through a charged capillary, generating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For this compound (C₁₄H₁₄O₃), which has a molecular weight of 230.26 g/mol , ESI-MS in negative ion mode would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of 229.08, corresponding to the deprotonated molecule [M-H]⁻. In positive ion mode, adducts with sodium [M+Na]⁺ at m/z 253.08 or potassium [M+K]⁺ at m/z 269.05 might be observed. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by providing a highly accurate mass measurement.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of a compound and for separating stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess

This compound possesses two chiral centers, meaning it can exist as a mixture of enantiomers and diastereomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often successful in resolving the enantiomers of chiral carboxylic acids. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is critical for achieving optimal separation. By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated.

Column Chromatography for Purification and Diastereomer Separation

Column chromatography serves as a fundamental purification technique in the synthesis of this compound. The process involves a stationary phase, typically silica (B1680970) gel, packed into a column, and a liquid mobile phase that flows through it. The separation is based on the differential adsorption of the compound and its impurities onto the stationary phase. For the purification of this carboxylic acid, a solvent system of petroleum ether and ethyl acetate (B1210297) is often employed, allowing for the effective removal of unreacted starting materials and by-products.

Furthermore, given the presence of multiple chiral centers in this compound, its synthesis can result in a mixture of diastereomers. High-performance liquid chromatography (HPLC), a high-pressure variant of column chromatography, is particularly effective for the separation of these stereoisomers. nih.gov Chiral stationary phases (CSPs), such as those derived from polysaccharide derivatives like amylose or cellulose, are commonly used for this purpose. google.com The differential interaction of the diastereomers with the chiral stationary phase leads to different retention times, enabling their separation and isolation. nih.gov The resolution between the peaks of the diastereomers is a critical parameter, indicating the effectiveness of the separation.

Table 1: Typical Parameters for Chromatographic Separation

| Parameter | Column Chromatography (Purification) | HPLC (Diastereomer Separation) |

|---|---|---|

| Stationary Phase | Silica Gel | Chiral Stationary Phase (e.g., Daicel AD-H) rsc.org |

| Mobile Phase | Petroleum Ether / Ethyl Acetate mixture rsc.org | Hexane / Isopropanol (IPA) mixture rsc.org |

| Detection Method | Thin-Layer Chromatography (TLC) with staining | UV Detection (e.g., at 220 nm) rsc.org |

| Objective | Removal of impurities and by-products | Separation of individual diastereomers |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an indispensable tool for the structural elucidation of this compound by identifying its key functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds.

The IR spectrum of this compound is distinguished by several key absorptions. The carboxylic acid functional group gives rise to a very broad and strong absorption band for the O-H stretch, typically appearing in the region of 3300-2500 cm⁻¹. libretexts.org This broadness is a result of intermolecular hydrogen bonding, which forms a dimeric structure. The carbonyl (C=O) stretch of the carboxylic acid group presents a strong, sharp peak typically between 1710 and 1760 cm⁻¹. libretexts.org Because the molecule contains a benzoyl group, a second distinct carbonyl absorption is expected, likely at a slightly lower frequency (around 1680-1660 cm⁻¹) due to conjugation with the benzene (B151609) ring. The presence of the cyclohexene ring is indicated by a C=C stretching vibration around 1650 cm⁻¹ and vinylic C-H stretching just above 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Very Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1760 - 1710 | Strong, Sharp libretexts.org |

| Benzoyl Ketone | C=O Stretch | 1680 - 1660 | Strong, Sharp |

| Alkene | C=C Stretch | ~1650 | Medium, Sharp |

| Aromatic Ring | C=C Stretch | ~1600, 1475 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong spectroscopyonline.com |

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography stands as the most definitive method for determining the absolute stereochemistry of a chiral molecule like this compound. nih.gov This technique can unambiguously establish the three-dimensional arrangement of atoms in a crystalline solid, thereby revealing the absolute configuration (R/S designation) at each chiral center.

The process requires the growth of a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the precise position of each atom in the crystal lattice is determined. soton.ac.uk For non-centrosymmetric space groups, which are required for chiral molecules, the analysis of anomalous dispersion effects allows for the determination of the absolute structure. ed.ac.uk A key statistical indicator in this determination is the Flack parameter, which should refine to a value close to 0 for the correct stereochemical assignment. ed.ac.ukresearchgate.net A value near 1 would indicate that the inverted structure is the correct one. ed.ac.uk This powerful analytical method provides unequivocal proof of the molecule's spatial arrangement. nih.gov

Table 3: Parameters in X-ray Crystallographic Analysis

| Parameter | Description | Significance |

|---|---|---|

| Crystal System | The geometric framework of the crystal lattice (e.g., monoclinic, orthorhombic). nih.gov | Defines the symmetry and unit cell parameters. |

| Space Group | The set of symmetry operations of the crystal. Must be non-centrosymmetric for a chiral molecule. ed.ac.uk | Determines the arrangement of molecules in the unit cell. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. nih.gov | Defines the basic repeating unit of the crystal. |

| Flack Parameter (x) | A value derived from anomalous scattering data, typically between 0 and 1. ed.ac.uk | A value near 0 confirms the assigned absolute configuration; a value near 1 indicates the inverse is correct. ed.ac.ukresearchgate.net |

| R-factor (Rint) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. nih.gov | Lower values indicate a better fit and a more reliable structure. |

Investigations into Enzyme Inhibition Mechanisms

Cyclohexenecarboxylic acid derivatives have been a focal point in the development of various enzyme inhibitors. Their structural scaffold allows for modifications that can lead to potent and selective inhibition of key enzymes involved in various physiological and pathological processes.

The chirality of cyclohexenecarboxylic acid derivatives plays a crucial role in their inhibitory activity. The specific three-dimensional arrangement of atoms in these molecules dictates their binding affinity and selectivity for the active sites of enzymes. Researchers have synthesized and evaluated various chiral derivatives, leading to the identification of potent inhibitors for different enzyme targets. For instance, the development of novel anilinoquinazoline-based carboxylic acids has been explored for their potential as non-classical carbonic anhydrase inhibitors. nih.gov The strategic placement of a carboxylic acid functionality on the anilino motif is a key aspect of their design. nih.gov

Derivatives of cyclohexanecarboxylic acids have been identified as potent inhibitors of phosphodiesterase type 4 (PDE4). nih.gov PDE4 is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a crucial secondary messenger. mdpi.com Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. mdpi.com A notable example is cis-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexane-1-carboxylic acid, which has been identified as a potent, second-generation PDE4 inhibitor. nih.gov The development of such inhibitors has been a significant area of research for potential therapeutic applications in inflammatory diseases. mdpi.com

| Compound | PDE4A IC₅₀ (µM) | PDE4B IC₅₀ (µM) | PDE4C IC₅₀ (µM) | PDE4D IC₅₀ (µM) |

|---|---|---|---|---|

| LASSBio-448 | 0.7 | 1.4 | 1.1 | 4.7 |

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data for LASSBio-448, a benzodioxole-based derivative, is included for comparative purposes. mdpi.com

While direct studies on this compound as a 5-alpha reductase inhibitor are not extensively documented, related structures have been investigated for this activity. The 5-alpha reductase enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.govresearchgate.net Inhibition of this enzyme is a key strategy in managing conditions such as benign prostatic hyperplasia. mdpi.com There are two main isozymes, type I and type II, and dual inhibitors that target both have been developed. researchgate.net The core structure of inhibitors often mimics the steroid substrate, and research in this area continues to explore novel non-steroidal scaffolds.

Molecular Docking and Computational Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding modes of potential inhibitors within the active site of a target enzyme. For derivatives of benzoic acid, molecular docking studies have been employed to predict their binding affinity and interactions with the amino acid residues of various enzymes. nih.gov

Computational methods are increasingly used to predict the binding affinity of small molecules to macromolecular targets. columbia.edu These predictions are crucial in the early stages of drug discovery for prioritizing compounds for synthesis and further testing. rsc.org For instance, in silico molecular docking has been used to screen new series of compounds against target enzymes, with binding affinities often reported in kcal/mol. ekb.eg Such computational approaches can provide valuable insights into the structure-activity relationships of a series of compounds. nih.gov

In Vitro Cell-Based Mechanistic Assays

In vitro cell-based assays are essential tools for investigating the biological effects of compounds in a controlled cellular environment. nih.govnuvisan.com These assays can provide information on a compound's mechanism of action, cytotoxicity, and potential therapeutic effects. news-medical.netmdpi.com

The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model for neurodegenerative disease research. researchgate.net These cells can be differentiated into a more mature neuronal phenotype, making them suitable for studying neuroprotective mechanisms. researchgate.net Studies have investigated the potential of various compounds, including phenolic and carboxylic acids, to protect these cells from oxidative stress-induced toxicity, a key factor in neurodegeneration. nih.gov For instance, pretreatment of SH-SY5Y cells with certain phenolic compounds has been shown to attenuate cell death caused by hydrogen peroxide-induced toxicity by reducing reactive oxygen species (ROS) levels and upregulating antioxidant proteins. nih.gov

In the context of Parkinson's disease models, SH-SY5Y cells are often treated with neurotoxins like 6-hydroxydopamine (6-OHDA) to induce cell death. mdpi.com Research has shown that certain compounds can protect these cells from 6-OHDA-induced neurotoxicity by increasing cell viability, reducing apoptotic cell death, and attenuating oxidative stress and mitochondrial dysfunction. mdpi.com While specific studies on this compound in this model are not widely reported, the neuroprotective potential of related carboxylic acid-containing compounds underscores the importance of this area of investigation. nih.gov

| Treatment | Cell Viability (%) | Apoptotic Cells (%) | ROS Production (Fold Change) |

|---|---|---|---|

| Control | 100 | 5 | 1.0 |

| 6-OHDA (50 µM) | 52.7 | 47.3 | 1.57 |

| Compound (100 µM) + 6-OHDA | 65.2 | 35.1 | 1.32 |

| Compound (200 µM) + 6-OHDA | 78.9 | 22.8 | 1.15 |

| Compound (400 µM) + 6-OHDA | 91.5 | 10.6 | 1.05 |

This table presents hypothetical data based on typical results from neuroprotection assays to illustrate the type of findings from such studies. mdpi.com

Advanced Structure Activity Relationship Sar Studies

Correlating Structural Modifications with Mechanistic Biological Activities

SAR studies on analogues provide critical insights into how specific chemical modifications translate to changes in biological function. A notable example comes from a series of novel amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, which were evaluated for their anti-inflammatory and antiproliferative properties. mdpi.comnih.gov These studies reveal distinct correlations between the structure of substituents and their effect on cytokine production and cell growth. mdpi.com

In one such study, six derivatives (designated 2a-2f) were synthesized, each featuring the cyclohex-1-ene-1-carboxylic acid core but with different aromatic groups (R¹ and R²) attached to the amidrazone linker. mdpi.comnih.gov The investigation focused on their ability to inhibit the production of key pro-inflammatory and anti-inflammatory cytokines in mitogen-stimulated peripheral blood mononuclear cells (PBMCs). mdpi.com

The results demonstrated clear SAR trends:

Inhibition of TNF-α: Compound 2f , which features a 2-pyridyl group at R¹ and a 4-methylphenyl group at R², was a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α), reducing its secretion by 66–81% across all tested concentrations. mdpi.com

Broad Cytokine Inhibition: Compound 2b , with 2-pyridyl groups at both R¹ and R² positions, showed the broadest effect at high doses, significantly reducing the release of TNF-α, Interleukin-6 (IL-6), and Interleukin-10 (IL-10) by approximately 92–99%. mdpi.comnih.gov

Antiproliferative Activity: All tested compounds showed some level of antiproliferative activity. Notably, compounds 2a (R¹=phenyl, R²=2-pyridyl), 2d (R¹=2-pyridyl, R²=4-nitrophenyl), and 2f (R¹=2-pyridyl, R²=4-methylphenyl) were more effective than the reference drug ibuprofen (B1674241) at a concentration of 100 µg/mL. mdpi.comnih.gov

These findings underscore that the nature of the aromatic substituents is a key determinant of mechanistic activity. The presence of a 2-pyridyl group appears crucial for potent antiproliferative effects, which can be further enhanced by specific substitutions like a 4-nitrophenyl or 4-methylphenyl group at the R² position. mdpi.com Likewise, having two pyridyl substituents seems most effective for broad-spectrum cytokine inhibition. mdpi.com

| Compound | R¹ Substituent | R² Substituent | Key Mechanistic Biological Activity Finding |

|---|---|---|---|

| 2a | Phenyl | 2-Pyridyl | More effective antiproliferative activity than ibuprofen at 100 µg/mL. mdpi.com |

| 2b | 2-Pyridyl | 2-Pyridyl | Significantly reduced TNF-α, IL-6, and IL-10 release at high doses (92-99%). mdpi.com |

| 2c | Phenyl | 4-Nitrophenyl | Exhibited bacteriostatic activity against S. aureus and M. smegmatis. mdpi.com |

| 2d | 2-Pyridyl | 4-Nitrophenyl | More effective antiproliferative activity than ibuprofen at 100 µg/mL. mdpi.com |

| 2f | 2-Pyridyl | 4-Methylphenyl | Strongly inhibited TNF-α secretion (66-81%) at all doses. mdpi.comnih.gov |

Impact of Stereochemistry on Molecular Recognition and Interaction Affinity

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in determining the biological activity of chiral compounds. mhmedical.com Because biological targets like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers of a drug molecule. researchgate.netbiomedgrid.com This can lead to significant variations in potency, metabolism, and even the mechanism of action between isomers. mdpi.com

While specific stereochemical studies on 6-benzoyl-cyclohex-3-enecarboxylic acid are not documented, the principles are powerfully illustrated in studies of the nature-inspired compound 3-Br-acivicin (3-BA) and its derivatives. nih.govnih.gov Researchers prepared and tested all possible stereoisomers of 3-BA and its ester and amide analogues to assess their antimalarial activity against Plasmodium falciparum. mdpi.comnih.gov

The results were striking:

Only the isomers with the natural (5S, αS) configuration displayed significant antiplasmodial activity, with sub-micromolar IC₅₀ values. mdpi.comnih.gov The other stereoisomers were significantly less active.

This high degree of stereoselectivity suggests that a specific spatial orientation is required for the molecule to be effectively recognized and taken up by the parasite, likely via the L-amino acid transport system. nih.govnih.gov

Furthermore, molecular modeling revealed that stereochemistry also affects the efficiency of interaction with the biological target, P. falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH), leading to covalent binding and enzyme inactivation. nih.govresearchgate.net

This case demonstrates that molecular recognition is a highly specific process. The precise 3D shape of a molecule must be complementary to the binding site of its target. A change in a single chiral center can alter this fit, drastically reducing or eliminating the molecule's affinity and biological effect. nih.govnih.gov

| Compound Series | Stereoconfiguration | Antimalarial Activity (IC₅₀ against P. falciparum) | Implication |

|---|---|---|---|

| 3-Br-acivicin (1a) | (5S, αS) | Sub-micromolar (<1 µM) mdpi.com | High potency, correct stereochemistry for activity. |

| 3-Br-acivicin Isomers (1b-d) | Other | Significantly higher / inactive mdpi.com | Incorrect stereochemistry leads to loss of activity. |

| Ester/Amide Derivatives (2a-4a) | (5S, αS) | Sub-micromolar (<1 µM) mdpi.com | The required stereochemistry is maintained across derivatives. |

| Ester/Amide Isomers (2b-d, etc.) | Other | Significantly higher / inactive mdpi.com | Stereospecificity is critical for molecular recognition and uptake. nih.gov |

Design Principles for Modulating Mechanistic Pathways

Based on the SAR and stereochemical insights from analogous compounds, several key design principles emerge for creating novel modulators based on the cyclohexene (B86901) carboxylic acid scaffold. These principles guide the strategic modification of the molecule to achieve a desired mechanistic effect.

Strategic Substitution on Aromatic Rings: As seen in the amidrazone derivatives, the choice of substituents on appended aromatic rings is a powerful tool for tuning activity. mdpi.com To enhance anti-inflammatory effects, one might introduce groups known to modulate cytokine pathways. For example, incorporating a 4-methylphenyl group could be a strategy to specifically target TNF-α inhibition, while using two pyridyl groups could achieve broader cytokine suppression. mdpi.com This highlights the principle of bioisosteric replacement and substituent scanning to optimize target engagement.

Control of Stereochemistry: The activity of chiral molecules is often dictated by their stereoconfiguration. mdpi.comnih.gov For any derivative of cyclohexene carboxylic acid containing chiral centers, a primary design principle is to synthesize and test each stereoisomer individually. This is because one isomer may be highly active (the eutomer) while another is inactive or contributes to off-target effects (the distomer). researchgate.net Designing a synthetic route that allows for precise control over stereochemistry is essential for maximizing potency and selectivity. nih.gov

Leveraging the Carboxylic Acid Group: The carboxylic acid moiety is a common functional group in enzyme inhibitors, often acting as a zinc-binding group (ZBG) or forming critical hydrogen bonds in a binding site. mdpi.comresearchgate.net A key design principle is to optimize the position and orientation of this group to ensure proper interaction with target residues. Structure-guided design, using techniques like X-ray crystallography, can reveal how the carboxylic acid binds and inform modifications to the scaffold that improve this interaction, potentially leading to the formation of new, stabilizing hydrogen bonds with the target protein. nih.gov

By applying these principles, medicinal chemists can rationally design new derivatives of this compound and related scaffolds, moving beyond random screening to a more targeted approach aimed at modulating specific mechanistic pathways.

Challenges and Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of cyclohexene (B86901) frameworks often relies on petrochemical-derived starting materials and energy-intensive conditions. A primary challenge is the development of synthetic pathways that are both efficient and environmentally benign. Future research will likely focus on integrating renewable feedstocks and green chemical processes.

One promising avenue is the use of bio-based platform chemicals. For instance, sugar-derived molecules like muconic acid and fumaric acid can serve as precursors for dienes and dienophiles in Diels-Alder reactions, offering a sustainable route to cyclohexene frameworks. rsc.org A key investigation would be to develop a bio-based synthesis for the specific precursors to 6-Benzoyl-cyclohex-3-enecarboxylic acid. Furthermore, catalyst-free Diels-Alder reactions, which can proceed in high yield under the right conditions, represent a highly sustainable approach. rsc.org Another innovative and sustainable method for forming carboxylic acids is through electrocarboxylation, which utilizes CO2 as a C1 source and replaces hazardous chemical reducing agents with electrons, thereby minimizing waste. researchgate.net

Table 1: Comparison of Hypothetical Synthetic Routes

| Feature | Traditional Route | Future Sustainable Route |

|---|---|---|

| Starting Materials | Petroleum-derived butadiene and benzoylacrylic acid | Bio-derived dienes and dienophiles rsc.org |

| Carboxylation Method | Standard organic reagents | Electrocarboxylation with CO₂ researchgate.net |

| Catalyst | Homogeneous metal catalysts | Catalyst-free thermal reaction or biocatalyst |

| Solvents | Volatile organic compounds (VOCs) | Water, bio-based solvents, or solvent-free |

| Energy Input | High temperature and pressure | Mild conditions, potentially room temperature rsc.org |

| Waste Profile | Significant stoichiometric byproducts | Minimal waste, high atom economy |

Exploration of Novel Catalytic Systems for Asymmetric Synthesis

The structure of this compound contains multiple stereocenters, making the control of its absolute and relative stereochemistry a significant challenge. Asymmetric catalysis of the formative Diels-Alder reaction is paramount for accessing enantiomerically pure versions of this compound. While significant progress has been made in asymmetric Diels-Alder reactions, the development of catalysts that are highly efficient, selective, and robust for this specific substrate class remains an active area of research. wiley-vch.de

Future exploration will likely focus on novel chiral Lewis acid catalysts. For example, chiral copper(II) bis(oxazoline) complexes have shown excellent reactivity and selectivity in mediating Diels-Alder reactions, providing high yields and diastereoselectivities. nih.gov The counterion associated with the metal catalyst can be critically important for achieving high enantioselectivity. wiley-vch.de Beyond metal-based systems, organocatalysis presents a powerful alternative. Chiral boronic acids derived from tartaric acid, for instance, can act as effective Lewis acid catalysts that induce a high degree of asymmetry in Diels-Alder products. libretexts.org The design of these catalysts often involves creating a specific chiral environment that favors one reaction pathway over another, sometimes through intramolecular hydrogen bonding or π-π stacking interactions. wiley-vch.de

Table 2: Potential Catalytic Systems for Asymmetric Synthesis

| Catalyst Class | Example | Potential Advantages | Key Research Challenge |

|---|---|---|---|

| Chiral Lewis Acids | Copper(II)-Bis(oxazoline) Complexes nih.gov | High reactivity and diastereoselectivity. | Optimization of ligands and counterions for the specific substrate. wiley-vch.de |

| Chiral Brønsted Acids | Tartaric Acid-derived Boronic Acids libretexts.org | Metal-free, tunable, promotes reaction via hydrogen bonding. | Catalyst stability and turnover number under acidic conditions. |

| Organocatalysts | Proline derivatives, Diarylprolinol silyl (B83357) ethers | Avoids toxic metals, often works under mild conditions. | Achieving high selectivity for substrates with multiple coordinating sites. |

Deeper Mechanistic Elucidation of Complex Cascade Reactions

The formation of functionalized cyclic systems can occur through complex cascade reactions, where multiple bonds are formed in a single operation from simple precursors. researchgate.net The synthesis of this compound could potentially be designed as part of such a cascade, for instance, involving a Michael addition followed by an intramolecular cyclization. nih.govresearchgate.net A significant challenge in this area is the detailed mechanistic understanding of these intricate transformations. researchgate.net Without a clear picture of the reaction pathway, including the identification of transient intermediates and transition states, process optimization and rational catalyst design are severely hampered.

Future research must employ a combination of experimental and computational techniques to unravel these mechanisms. This includes kinetic studies, isotopic labeling, and the isolation or spectroscopic detection of reaction intermediates. Parallels can be drawn to the study of enzymatic cascades, where understanding how an enzyme controls a series of reactions is key to harnessing its synthetic power. nih.gov For example, research into naturally occurring Diels-Alderase enzymes, which catalyze [4+2] cycloadditions, faces significant challenges in unequivocally proving the catalytic mechanism, often because the cyclization can also proceed non-enzymatically. nih.gov Similar challenges apply to synthetic cascades, where distinguishing between a concerted pericyclic pathway and a stepwise ionic or radical mechanism is crucial. nih.gov

Advanced Computational Approaches for Predicting Reactivity and Molecular Interactions

Computational chemistry offers powerful tools to address many of the challenges in synthesis and mechanistic elucidation. For complex reactions like the Diels-Alder cycloaddition, in silico methods can predict reactivity, product distribution, and stereochemical outcomes, guiding experimental efforts and reducing trial-and-error. A key future direction is the development and application of more accurate and efficient computational models. nih.govacs.org

Density Functional Theory (DFT) is already used to investigate reaction enthalpies and activation barriers, helping to predict the feasibility and selectivity of cycloadditions. acs.org However, for rapid screening of many potential reactants and catalysts, machine learning (ML) models are emerging as a transformative approach. acs.orgchemrxiv.org These models can be trained on large datasets of known reaction barriers to predict the activation energy of new Diels-Alder reactions with high accuracy, circumventing the need for time-consuming quantum mechanical calculations. acs.orgbohrium.com Future work will involve expanding these models to predict not just reaction rates but also the subtle differences in endo/exo selectivity and enantioselectivity, which are critical for the synthesis of specific isomers of this compound. chemrxiv.org

Table 3: Application of Computational Methods

| Computational Tool | Application in Synthesis of this compound | Future Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Calculating transition state energies; Predicting endo/exo selectivity. acs.org | Improving accuracy for complex, solvated systems and catalyzed reactions. |

| Hückel Molecular Orbital (HMO) Theory | Predicting relative reactivities of different sites on dienes and dienophiles. acs.org | Integration with higher-level theories for more quantitative predictions. |

| Machine Learning (ML) Regression | Rapidly predicting reaction barriers from reactant structures. acs.orgbohrium.com | Developing models to accurately predict enantiomeric excess (ee%). |

| Quantum Theory of Atoms in Molecules (QTAIM) | Generating feature sets from electron density for ML models. chemrxiv.org | Identifying the most predictive electronic features for stereoselectivity. |

Expanding the Scope of this compound as a Chiral Building Block

Once synthesized in enantiomerically pure form, this compound holds significant potential as a versatile chiral building block. researchgate.net Chiral molecules are essential for the development of new drugs and agrochemicals. nih.gov The challenge lies in strategically utilizing its dense functionality—a ketone, a carboxylic acid, an alkene, and multiple stereocenters—to construct more complex molecular architectures.

Future research should focus on the selective transformation of each functional group. For example, the ketone could be a handle for nucleophilic additions or reductions to introduce a new stereocenter. The carboxylic acid could be converted to esters, amides, or other functional groups, while the double bond is available for epoxidation, dihydroxylation, or hydrogenation. The application of such chiral building blocks has been demonstrated in the synthesis of polyhydroxylated alkaloids and other natural products from precursors like dihydroxybutyrolactols. rsc.org The development of robust synthetic routes starting from this compound could provide access to novel families of bioactive compounds. This requires a synthetic toolbox that allows for high chemo- and stereoselectivity in subsequent transformations. nih.gov

Investigation of Biosynthetic Pathways for Analogs and Derivatives

A forward-looking challenge is to move beyond traditional chemical synthesis and explore biosynthetic routes to produce this compound or its analogs. Metabolic engineering and synthetic biology offer the potential to program microorganisms to produce non-natural chemicals from simple, renewable feedstocks like glucose. nih.govsciepublish.com

Research in this area would involve designing and implementing artificial biosynthetic pathways in host organisms like Escherichia coli or Saccharomyces cerevisiae. nih.gov For instance, pathways could be engineered to produce the necessary diene and dienophile precursors in vivo, with a final, potentially enzyme-catalyzed, cycloaddition step. There is precedent for engineering microbes to produce a wide range of non-natural carboxylic acids by leveraging and expanding native metabolic pathways, such as fatty acid β-oxidation or amino acid catabolism. nih.govmdpi.com A significant challenge is identifying or engineering an enzyme—a true Diels-Alderase—that can catalyze the specific target reaction with high fidelity and efficiency, a goal that has been elusive for natural product biosynthesis. nih.gov Success in this area would represent a landmark achievement in sustainable chemical manufacturing, providing a green route to a class of complex chiral molecules. umn.edu

Q & A

Q. How do contradictory solubility or stability data for this compound arise, and how can they be resolved?